2-Chloro-6-fluoro-1,7-naphthyridine
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Overview
Description
2-Chloro-6-fluoro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthyridine core with chlorine and fluorine substituents . The average mass of the molecule is 182.582 Da .Scientific Research Applications
Synthesis and Antitumor Potential
Synthesis of Anticancer Intermediates : 2-Chloro-6-fluoro-1,7-naphthyridine derivatives, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, have been synthesized and optimized for use as intermediates in the development of biologically active anticancer drugs (Zhang et al., 2019).
Antitumor Agents : Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which include this compound derivatives, has shown promise in finding antitumor agents with moderate cytotoxic activity against various cancer cell lines (Tsuzuki et al., 2004).
Synthesis Methodologies
Efficient Synthesis Techniques : Studies have explored efficient and optimized synthesis methodologies for fluoronaphthyridines, including this compound derivatives, which are vital for large-scale production and practical applications in pharmaceuticals (Abele et al., 2014).
Reactivity and Functionalization : Investigations into the reactivity of naphthyridine derivatives, including benzo[c][1,7]naphthyridine derivatives, have led to the synthesis of novel compounds through alkylation, oxidation, and electrophilic substitution reactions. These studies contribute to understanding the chemical properties and potential functional applications of this compound (Shatsauskas et al., 2019).
Biological and Chemical Sensing Applications
- Fluorescent Chemosensors : this compound derivatives have been used in the design of fluorescent 'turn-on' and 'turn-off' chemosensors. These sensors are capable of detecting specific ions like F− and Hg2+, demonstrating their potential in environmental monitoring and biomedical diagnostics (Chahal & Sankar, 2015).
Anti-Inflammatory and Cytotoxic Properties
- Anti-Inflammatory and Anticancer Activities : Certain 1,8-naphthyridine-3-carboxamide derivatives, closely related to this compound, have been found to possess anti-inflammatory properties and potential anticancer effects. This highlights their dual therapeutic potential and relevance in pharmacological research (Madaan et al., 2013).
Future Directions
Naphthyridines, the class of compounds to which 2-Chloro-6-fluoro-1,7-naphthyridine belongs, have been the subject of significant research interest due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, including their potential roles in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that naphthyridines, a class of compounds to which 2-chloro-6-fluoro-1,7-naphthyridine belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
The mode of action of naphthyridines generally involves interaction with their targets leading to changes in cellular processes . The specific mode of action would depend on the functional groups attached to the naphthyridine core .
Biochemical Pathways
Given the wide range of pharmacological activities of naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
These properties would determine the bioavailability of the compound .
Result of Action
Given the wide range of pharmacological activities of naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Such factors could potentially influence the compound’s action .
properties
IUPAC Name |
2-chloro-6-fluoro-1,7-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-7-2-1-5-3-8(10)11-4-6(5)12-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBBUUWDRRWWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CN=C(C=C21)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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